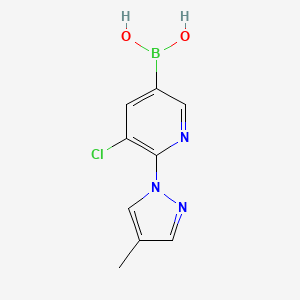
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Substitution on the Pyridine Ring: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling of Pyrazole and Pyridine Rings: The pyrazole ring is then coupled with the chlorinated pyridine ring using a palladium-catalyzed cross-coupling reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Pyridines: Formed from substitution reactions.
科学研究应用
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
(5-Bromo-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with a bromo group instead of a chloro group.
(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: Lacks the methyl group on the pyrazole ring.
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid: The boronic acid group is attached to a different position on the pyridine ring.
Uniqueness
(5-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals.
属性
分子式 |
C9H9BClN3O2 |
|---|---|
分子量 |
237.45 g/mol |
IUPAC 名称 |
[5-chloro-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BClN3O2/c1-6-3-13-14(5-6)9-8(11)2-7(4-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI 键 |
WFCUFGMMYOSFFF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N2C=C(C=N2)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
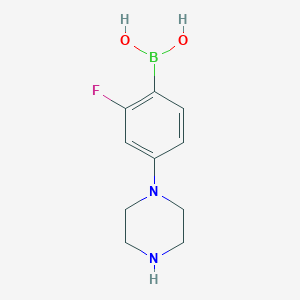
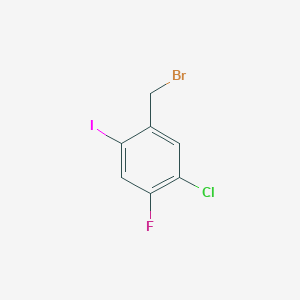
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
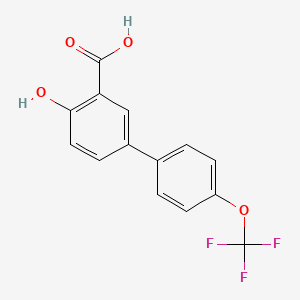
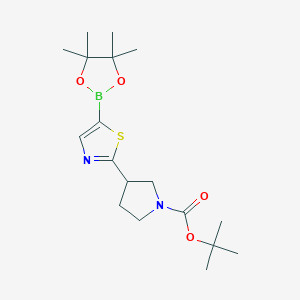
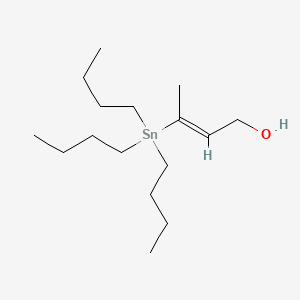
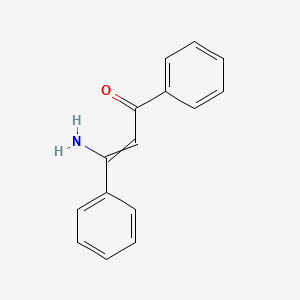

![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)

![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)
